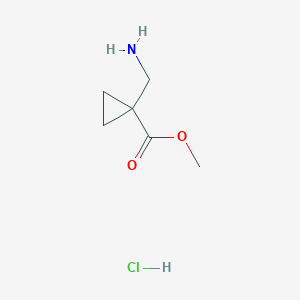

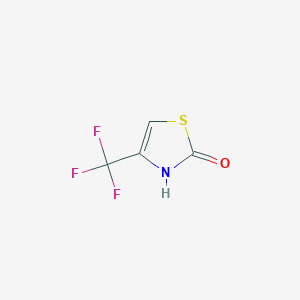

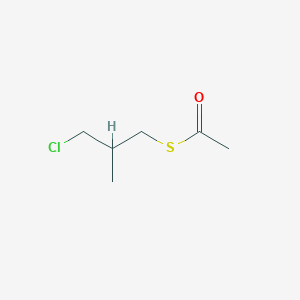

![molecular formula C11H17NO4 B3417872 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1251005-34-1](/img/structure/B3417872.png)

3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Vue d'ensemble

Description

3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a chemical compound with the molecular formula C11H17NO4 . It is a key structural feature found in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . A stereoselective and scalable synthesis of this compound is described in a study .Molecular Structure Analysis

The molecular weight of this compound is 227.26 g/mol . The IUPAC name is 3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed .Physical And Chemical Properties Analysis

The compound has a molecular weight of 227.26 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .Applications De Recherche Scientifique

1. Antitumor Agents

- Application Summary: A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have been studied as potential antitumor agents .

- Methods of Application: The antiproliferative activity of these products was screened in various cell lines including human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), mouse colon carcinoma (CT26), and African green monkey kidney epithelial (Vero) cell lines .

- Results: The most effective among the screened compounds show IC50 in the range from 4.2 to 24.1 μM for all tested cell lines . The screened compounds have demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .

2. Synthesis of Stereoisomers

- Application Summary: The compound has been used in the synthesis of various stereoisomers.

- Methods of Application: Researchers developed a synthesis for all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

- Results: The specific results of this application were not provided in the source.

3. Preparation of Complex Nitrogen-Containing Heterocyclic Scaffolds

- Application Summary: This compound serves as a valuable synthetic intermediate in the preparation of more complex nitrogen-containing heterocyclic scaffolds and natural product analogs .

- Methods of Application: The presence of the Boc protecting group allows for selective deprotection and further functionalization of the amine, while the carboxylic acid group provides a handle for additional transformations .

- Results: The bicyclic azabicyclo [3.1.0]hexane core is a privileged structure found in various bioactive natural products and pharmaceutical agents, making it an attractive synthetic target for medicinal chemistry programs .

4. Stereoselective Synthesis of Azabicyclo Hexanes

- Application Summary: The compound has been used in the stereoselective synthesis of either exo- or endo-3-azabicyclo[3.1.0]hexanes .

- Methods of Application: The cyclopropanation of N-Boc-2,5-dihydropyrrole with dirhodium(II) catalyst loadings of 0.005 mol % was used. By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity with no chromatographic purification .

- Results: The specific results of this application were not provided in the source .

5. Synthesis of Complex Heterocyclic Compounds

- Application Summary: This compound can be employed as a key intermediate in the synthesis of complex heterocyclic compounds with potential biological activities .

- Methods of Application: The presence of the Boc protecting group allows for selective deprotection and further functionalization of the amine, while the carboxylic acid group provides a handle for additional transformations .

- Results: The bicyclic azabicyclo [3.1.0]hexane core is a privileged structure found in various bioactive natural products and pharmaceutical agents, making it an attractive synthetic target for medicinal chemistry programs .

6. Cyclopropanation Reaction of Maleimides

- Application Summary: This compound has been used in a gram-scale cyclopropanation reaction of maleimides, providing a wide spectrum of 3-azabicyclo [3.1.0]hexane derivatives in high yields and diastereoselectivities .

- Methods of Application: The major diastereoisomers could be easily isolated by chromatography on silica gel .

- Results: The specific results of this application were not provided in the source .

Orientations Futures

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives is a cutting-edge area, and significant progress has been made in recent decades . Future research will likely continue to develop efficient methods for the synthesis of these derivatives, emphasizing the scope of substrates and synthesis applications .

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTDFRNFTVGFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |

CAS RN |

1251005-34-1 | |

| Record name | rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

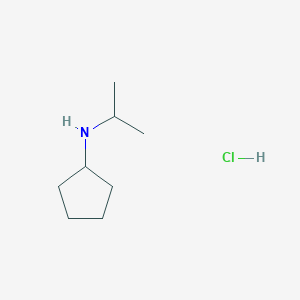

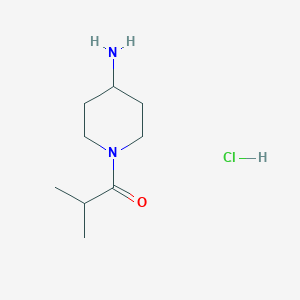

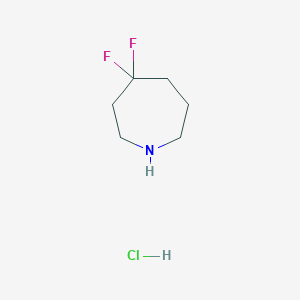

![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B3417822.png)

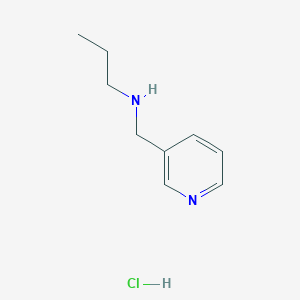

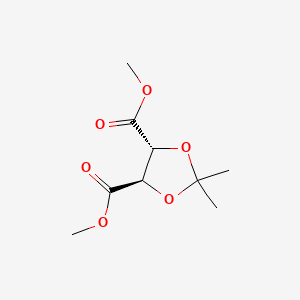

![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B3417840.png)

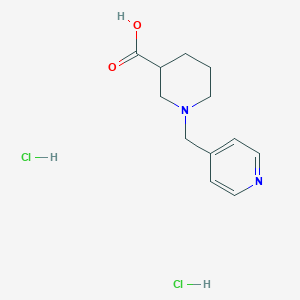

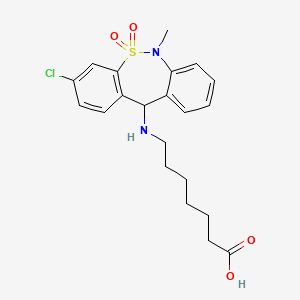

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B3417884.png)